molecular formula C14H11FN2O3 B5714124 N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No. B5714124
M. Wt: 274.25 g/mol
InChI Key: RIVJOJDSWHNGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide, also known as FNIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNIB is a small molecule that is used as a research tool to study the biological processes in cells and organisms.

Mechanism of Action

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide exerts its biological effects by binding to the colchicine binding site on tubulin, which is a protein that forms the microtubule network in cells. By binding to tubulin, this compound disrupts the microtubule network and inhibits cell division, leading to cell death. This compound also affects the dynamics of microtubules, which play a critical role in neuronal development and function.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the microtubule network in cells. It inhibits the growth of cancer cells by disrupting the microtubule network and inducing cell death. In neurons, this compound affects the dynamics of microtubules, which play a critical role in neuronal development and function. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target site. It has a high binding affinity for tubulin, which makes it a potent inhibitor of microtubule function. However, this compound also has some limitations. It is a toxic compound that can cause cell death at high concentrations. It also has poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide has several potential future directions in scientific research. It could be used as a lead compound in drug discovery to develop new drugs that target microtubules. This compound could also be used to study the role of microtubules in other biological processes such as cell migration and intracellular transport. Additionally, this compound could be modified to improve its solubility and reduce its toxicity, which would make it a more versatile research tool.

Synthesis Methods

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide can be synthesized using a multistep process that involves the reaction of 3-fluoroaniline with 3-methyl-2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide has been used as a research tool in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by disrupting the microtubule network that is essential for cell division. In neuroscience, this compound has been used to study the role of microtubules in neuronal development and function. This compound has also been used as a lead compound in drug discovery to develop new drugs that target microtubules.

properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJOJDSWHNGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.